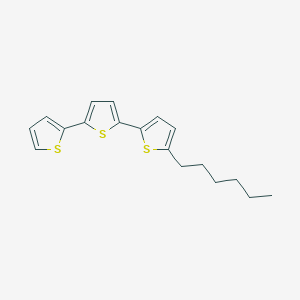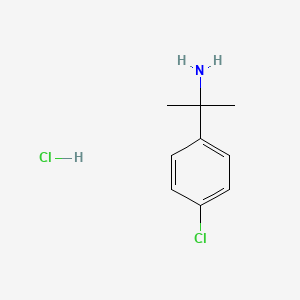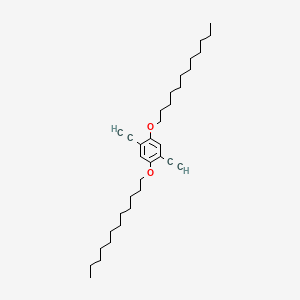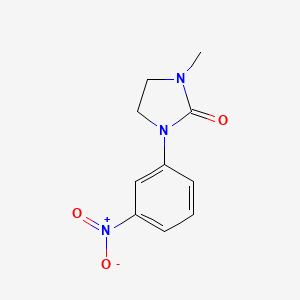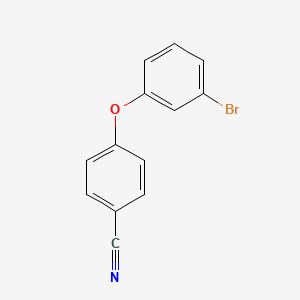
4-(3-Bromophenoxy)benzonitrile
Übersicht
Beschreibung
“4-(3-Bromophenoxy)benzonitrile” is a chemical compound with the molecular formula C13H8BrNO . It has a molecular weight of 274.113 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C13H8BrNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H . This indicates the presence of a bromine atom, a nitrile group, and a phenoxy group in the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 274.113 Da . More specific properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Radiation-Induced Hydroxylation
The study by Eberhardt (1977) discusses the radiation-induced hydroxylation of various compounds including benzonitrile. This research is significant for understanding the behavior of benzonitrile derivatives under radiation, which could have applications in fields such as material science or radiopharmacy (Eberhardt, 1977).
Microbial Degradation in Soil
Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, highlighting the environmental impact and degradation pathways of these compounds. This research is crucial for environmental studies and bioremediation strategies (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Photosynthesis Inhibition Studies
Szigeti, Tóth, and Paless (1982) investigated the impact of 4-hydroxy-benzonitriles, including bromoxynil, on photosynthesis. Their research provides insights into the biochemical interactions of these compounds with plant systems, useful for agricultural sciences (Szigeti, Tóth, & Paless, 1982).
Wheat Metabolism Research
Buckland, Collins, and Puiiin (1973) examined the metabolism of bromoxynil octanoate in wheat, shedding light on the plant's metabolic response to benzonitrile derivatives. This research is significant for understanding the environmental fate and plant interactions of these compounds (Buckland, Collins, & Puiiin, 1973).
Vibrational Spectra Analysis
Krishnakumar, Surumbarkuzhali, and Muthunatesan (2009) conducted a study on the vibrational spectra of 4-bromo benzonitrile. This kind of research is crucial for chemical analysis and material characterization (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).
Corrosion Inhibition Studies
Chaouiki et al. (2018) researched the use of benzonitrile derivatives as corrosion inhibitors for mild steel. This study is important for industrial applications, particularly in protecting metals from corrosion (Chaouiki et al., 2018).
Cancer Treatment Research
Pilon et al. (2020) synthesized a family of iron(II)-cyclopentadienyl compounds, including 4-bromobenzonitrile, showing strong activity against colorectal and breast cancer cells. This research contributes to the development of new cancer treatments (Pilon et al., 2020).
Antibacterial Applications
Xu et al. (2003) isolated bromophenols from marine algae, demonstrating their antibacterial properties. This study suggests potential medical applications for benzonitrile derivatives in combating bacterial infections (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-bromophenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKJPIMAYNGEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



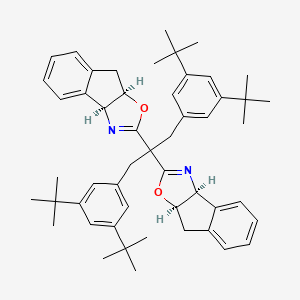
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)

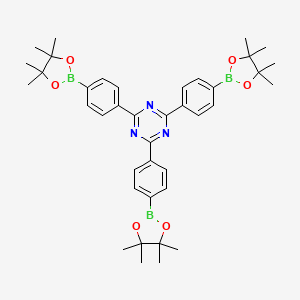



![1-[6-(3-Carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B3177325.png)
